molecular formula C7H15ClFN B1445614 (4-Fluorocyclohexyl)methanamine hydrochloride CAS No. 1398503-96-2

(4-Fluorocyclohexyl)methanamine hydrochloride

Cat. No. B1445614
M. Wt: 167.65 g/mol
InChI Key: QCOREPWSMPCWQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (4-Fluorocyclohexyl)methanamine hydrochloride consists of a cyclohexyl ring with a fluorine atom at the 4-position and a methanamine group . The exact structure can be found in databases like PubChem .

Scientific Research Applications

  • Selective Inhibition of MAO-B : Benzyl-dimethyl-silyl-methanamines, including 4-fluorobenzyl-dimethyl-silyl-methanamine, have shown potential as potent inhibitors of rat brain MAO-B, suggesting their utility in developing anti-Parkinsonian agents (Danzin et al., 1989).

  • Antidepressant-like Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including those related to 4-fluorocyclohexyl)methanamine, have shown promising antidepressant-like activity, with high selectivity and favorable drug-like properties (Sniecikowska et al., 2019).

  • Catalysis in Organic Chemistry : Compounds related to (4-Fluorocyclohexyl)methanamine hydrochloride have been used as ligands in N-heterocyclic ruthenium(II) complexes, demonstrating high efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).

  • Isolation of Branched Acyclic Polyamines : Ethylidynetris(methanamine) and related compounds have been synthesized and isolated efficiently using techniques like cation-exchange chromatography, indicating their potential in various chemical processes (Geue & Searle, 1983).

  • Synthesis of Antidepressant Drugs : (4-Fluorocyclohexyl)methanamine hydrochloride related compounds have been utilized in the synthesis of effective antidepressants like sertraline hydrochloride, showcasing their role in pharmaceutical manufacturing (Vukics et al., 2002).

  • Synthesis of 4-Fluorocyclohexa-2,5-dienone Derivatives : These derivatives have been synthesized using N-Fluoro-1,4-diazoniabicyclo[2.2.2]octane Salt Analogues, demonstrating the versatility of (4-Fluorocyclohexyl)methanamine hydrochloride in organic synthesis (Stavber et al., 1999).

  • Method Development in Forensic Science : The compound's analogues have been identified and characterized in forensic samples, indicating its relevance in forensic science and toxicology (Mestria et al., 2021).

  • Chiral Discrimination in Chemical Analysis : The separation of enantiomers of related compounds has been achieved using specific stationary phases, highlighting its importance in analytical chemistry (Bereznitski et al., 2002).

  • Analysis in Pharmaceutical Preparations : Techniques like micellar liquid chromatography have been employed for the analysis of flunarizine hydrochloride and its degradation products, demonstrating the analytical applications of these compounds (El-Sherbiny et al., 2005).

properties

IUPAC Name

(4-fluorocyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOREPWSMPCWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorocyclohexyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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